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Executive Summary

3-Chloro-4-methyl-N-propylaniline (CAS 857007-95-5) is a specialized secondary amine
intermediate used primarily in the synthesis of heterocyclic pharmaceuticals and
agrochemicals. Structurally derived from the avicide/intermediate 3-chloro-4-methylaniline
(DRC-1339), this N-propylated variant serves as a critical "building block" for introducing
lipophilic propyl chains into larger scaffolds without the risk of over-alkylation associated with
direct alkylation methods.

This guide details the physicochemical profile, validated synthetic protocols, and downstream
applications of this compound, designed for researchers in medicinal chemistry and process
development.

Part 1: Chemical Profile & Physicochemical
Properties[1]

The introduction of the N-propyl group to the aniline core significantly alters the solubility and
lipophilicity profile compared to the primary amine parent.

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1385341#bc-rfq
https://www.benchchem.com/product/b1385341/docs?utm_src=pdf-body#technical-guide-3-chloro-4-methyl-n-propylaniline-cas-857007-95-5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1385341?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Identity & Identifiers

Property

Detail

Chemical Name

3-Chloro-4-methyl-N-propylaniline

N-Propyl-3-chloro-4-methylaniline; N-Propyl-3-

Synonyms chloro-p-toluidine

CAS Number 857007-95-5
Molecular Formula C10H14CIN

Molecular Weight 183.68 g/mol

SMILES CCCNclcce(C)e(Chel

hvsicochemical ies (Experimental & Predicted)

Property Value /| Description Note

Parent aniline MP is ~26°C; N-

Viscous liquid or low-melting

Physical State

alkylation often suppresses

solid
MP.
- ) ~265°C (Predicted at 760 Higher than parent (237°C)
Boiling Point ]
mmHg) due to increased mass.
Significantly more lipophilic
LogP (Predicted) 35-38 g Y pop
than parent (LogP ~2.9).
] ] Weakly basic; forms stable
pKa (Conjugate Acid) ~45-5.0
salts (e.g., HCI) for storage.
. Soluble in DCM, DMSO, Low water solubility (<0.1
Solubility
Methanol, Ethyl Acetate mg/mL).

Part 2: Strategic Synthesis
The Challenge of Direct Alkylation

Direct alkylation of 3-chloro-4-methylaniline with propyl halides (e.g., 1-bromopropane) is not

recommended for high-purity applications. This route suffers from poor selectivity, yielding a
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mixture of the desired secondary amine (Mono-N-propyl) and the undesired tertiary amine
(N,N-dipropyl), requiring tedious chromatographic separation.

Preferred Route: Reductive Amination

The industry-standard protocol for synthesizing CAS 857007-95-5 is Reductive Amination. This
method ensures mono-alkylation by forming an intermediate imine which is then selectively
reduced.

Reaction Logic

e Condensation: 3-Chloro-4-methylaniline reacts with Propionaldehyde to form a
hemiaminal/imine equilibrium.

e Reduction: A mild reducing agent, Sodium Triacetoxyborohydride (STAB), reduces the imine
in situ to the amine. STAB is preferred over NaBHa because it does not reduce the aldehyde,
preventing side reactions.

Validated Workflow Diagram
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Figure 1: Step-wise reductive amination workflow ensuring mono-alkylation selectivity.

Detailed Protocol (Bench Scale)

Note: All steps must be performed in a fume hood due to the toxicity of aniline derivatives.

e Preparation: In a round-bottom flask, dissolve 3-chloro-4-methylaniline (1.0 eq) in anhydrous
Dichloromethane (DCM) (0.2 M concentration).

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1385341/docs?utm_src=pdf-body-img#technical-guide-3-chloro-4-methyl-n-propylaniline-cas-857007-95-5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1385341?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Imine Formation: Add Propionaldehyde (1.1 eq) and Acetic Acid (1.0 eq) to catalyze imine
formation. Stir at room temperature for 30—60 minutes under Nitrogen.

e Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 — 1.5
eq) portion-wise over 10 minutes.

o Why STAB? ltis less toxic than Cyanoborohydride and more selective than Borohydride.

o Completion: Allow the reaction to warm to room temperature and stir for 4—12 hours. Monitor
via TLC or LC-MS (Look for mass [M+H]+ = 184).

e Workup: Quench with saturated agueous NaHCOs. Extract with DCM (3x). Wash combined
organics with brine, dry over Na=S0Oa4, and concentrate.[1]

 Purification: If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate
gradient).

Part 3: Reactivity & Applications
Reactivity Profile

As a secondary aniline, CAS 857007-95-5 retains nucleophilicity at the nitrogen, allowing it to
serve as a scaffold for more complex architectures. However, the steric bulk of the propyl group
and the electronic effects of the chloro/methyl substituents modulate its reactivity.
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Figure 2: Divergent synthetic pathways utilizing the secondary amine core.
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Key Application Areas

» Kinase Inhibitor Discovery: The 3-chloro-4-methylaniline motif is a "privileged structure” in
medicinal chemistry, often found in inhibitors targeting tyrosine kinases (e.g., Lapatinib
analogs). The N-propyl group provides a hydrophobic handle that can probe the ATP-binding
pocket's solvent-accessible regions.

o Agrochemical Synthesis: Derivatives of this compound are investigated for selective toxicity
in pest control, leveraging the metabolic pathways utilized by the parent avicide (DRC-1339)
but with modified environmental half-lives.

e Proteomics Standards: Used as a stable isotope-labeled standard (when synthesized with
13C or 2H) for quantifying aniline metabolites in biological matrices.

Part 4: Handling, Safety & Storage
Hazard Identification

e Acute Toxicity: Like most chlorinated anilines, this compound is toxic if swallowed, inhaled, or
absorbed through the skin.

» Target Organs: Blood (Methemoglobinemia), Liver, Kidneys.

e GHS Classification: Acute Tox. 3 (Oral/Dermal/Inhalation).

Storage Protocols

o Atmosphere: Store under inert gas (Argon or Nitrogen). Anilines are prone to oxidation
(darkening) upon air exposure.

o Temperature: 2—8°C (Refrigerator).

o Form: Conversion to the Hydrochloride salt (HCI) is recommended for long-term stability,
transforming the oil/low-melting solid into a stable crystalline powder.

References
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Link (Foundational methodology for the synthesis protocol).

o National Center for Biotechnology Information. "PubChem Compound Summary for CID
7255, 3-Chloro-4-methylaniline." PubChem, National Library of Medicine. Link (Parent
compound toxicity and properties).

o Santa Cruz Biotechnology. "3-Chloro-4-methyl-N-propylaniline Product Data." SCBT. Link
(Commercial availability and application data).

o Fisher Scientific. "Safety Data Sheet: 3-Chloro-4-methylaniline." Fisher Sci. Link (Safety
handling protocols for the chloro-methyl-aniline class).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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